molecular formula C₂₀H₁₅N₃O₁₀S₃ B051378 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- CAS No. 65237-05-0

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-

Cat. No.: B051378
CAS No.: 65237-05-0
M. Wt: 553.5 g/mol
InChI Key: AWWNMIDVRILOPQ-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, also known as 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, is a useful research compound. Its molecular formula is C₂₀H₁₅N₃O₁₀S₃ and its molecular weight is 553.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Industrial Applications

  • Alternative Electrolytes for Industrial Cleaning : Sulfamic acid, a related compound, is highlighted for its use as an environmentally friendly alternative electrolyte in industrial cleaning, removing scales and rusts from metal surfaces. This suggests potential applications for naphthalene derivatives in corrosion inhibition and as components of less toxic cleaning agents (Verma & Quraishi, 2022).

  • Synthesis and Applications in Dye Making : The synthesis of 1,3-Dihydroxynaphthalene, which shares structural similarities with the query compound, indicates its use in producing dyes, highlighting the role of naphthalene derivatives in the dye industry (You-lan, 2005).

  • Genotoxicity and Carcinogenicity Evaluation : A study reviewing aromatic aminosulphonic acids, which are structurally related to the query chemical, assessed their genotoxicity and carcinogenicity, important for understanding the safety of chemicals used in dyes and as industrial intermediates (Jung, Steinle, & Anliker, 1992).

Bioaugmentation in Wastewater Treatment

  • Wastewater Treatment : Research into granulated mixed microbial cultures for the treatment of wastewaters contaminated with naphthalenesulfonic acid derivatives showcases the potential for bioaugmentation strategies to degrade environmental pollutants, including those related to the query compound (Glancer-Šoljan et al., 2001).

Synthetic and Analytical Chemistry

  • Organic Synthesis : The utility of naphthoquinone-4-sulfonic acid salts, related to the chemical structure of interest, in organic synthesis and as analytical reagents, emphasizes the versatility of naphthalene derivatives in synthesizing complex molecules and in analytical chemistry (Ribeiro et al., 2022).

  • Photodynamic Therapy (PDT) : Pretreatment methods to enhance protoporphyrin IX accumulation for effective PDT indicate research into optimizing therapeutic outcomes, potentially linking to the photoreactive properties of azo-naphthalene derivatives (Gerritsen et al., 2008).

Properties

IUPAC Name

5-amino-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O10S3/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWNMIDVRILOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070287
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
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Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65237-05-0
Record name 5-Amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(1-sulfo-2-naphthalenyl)diazenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0070287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-hydroxy-3-[(1-sulpho-2-naphthyl)azo]naphthalene-2,7-disulphonic acid
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